Ethanol, 2-(pentafluoroethoxy)-
CAS No.: 91324-95-7
Cat. No.: VC8151036
Molecular Formula: C4H5F5O2
Molecular Weight: 180.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 91324-95-7 |
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Molecular Formula | C4H5F5O2 |
Molecular Weight | 180.07 g/mol |
IUPAC Name | 2-(1,1,2,2,2-pentafluoroethoxy)ethanol |
Standard InChI | InChI=1S/C4H5F5O2/c5-3(6,7)4(8,9)11-2-1-10/h10H,1-2H2 |
Standard InChI Key | NHIZSPXZHPQSTR-UHFFFAOYSA-N |
SMILES | C(COC(C(F)(F)F)(F)F)O |
Canonical SMILES | C(COC(C(F)(F)F)(F)F)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure consists of an ethanol molecule (HOCH₂CH₂-) modified by a pentafluoroethoxy substituent at the second carbon. The pentafluoroethoxy group introduces significant electronegativity and lipophilicity due to its five fluorine atoms, which influence intermolecular interactions and solubility . The molecular formula is inferred as C₄H₅F₅O₂, with a molecular weight of approximately 204.08 g/mol (calculated from atomic masses).
Spectral and Stereochemical Features
While experimental spectral data (e.g., NMR, IR) for 2-(pentafluoroethoxy)ethanol are absent in the provided sources, analogs like 2-(perfluorotetradecyl)ethanol ( ) and 2,2,2-trifluoroethanol ( ) demonstrate distinct fluorine-induced shifts in spectroscopic profiles. For instance, the ¹⁹F NMR of perfluorinated ethanols typically shows resonances between -70 to -130 ppm, reflecting the electronic environment of fluorine atoms .
Synthesis and Manufacturing
General Synthetic Routes
Fluorinated ethanols are commonly synthesized via nucleophilic substitution or etherification reactions. For example:
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Etherification: Reacting ethylene oxide with pentafluoroethanol (CF₃CF₂OH) under acidic or basic conditions could yield 2-(pentafluoroethoxy)ethanol.
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Cross-Coupling: Palladium-catalyzed coupling of fluorinated alcohols with haloethanols, as seen in imidazo-pyridine derivatives, might be adapted for this compound.
Challenges in Synthesis
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Fluorine Reactivity: The strong C-F bond (∼485 kJ/mol) necessitates harsh conditions (e.g., high temperatures, specialized catalysts).
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Purification: Fluorinated compounds often require chromatographic separation or fractional distillation due to their high boiling points and low polarity .
Physicochemical Properties
Thermal and Solubility Characteristics
Based on analogs like 2,2,2-trifluoroethanol ( ), 2-(pentafluoroethoxy)ethanol is expected to exhibit:
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Boiling Point: Elevated compared to ethanol (∼78°C) due to increased molecular weight and fluorine-induced dipole interactions (estimated 140–160°C).
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Solubility: Miscible with polar solvents (e.g., water, ethanol) but immiscible with hydrocarbons, as seen in 2-(perfluorotetradecyl)ethanol .
Thermodynamic Data
Experimental data for similar compounds ( ) suggest:
Property | Value (Estimated) | Source Analogy |
---|---|---|
Density (g/cm³) | 1.45–1.60 | (Perfluorotetradecyl derivative: 1.82) |
Viscosity (mPa·s) | 3.5–5.0 | (TFE: 2.1 at 298 K) |
Dielectric Constant | ~15–20 | (TFE: 26.7) |
Applications in Industry and Research
Medicinal Chemistry
Fluorinated ethanols are prized for their bioactivity. For example, 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine ( ) demonstrates ethanol-antagonizing effects via α₁-adrenoceptor activation. While 2-(pentafluoroethoxy)ethanol’s pharmacological potential remains unexplored, its fluorinated ether moiety could enhance blood-brain barrier penetration or receptor binding .
Materials Science
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Surfactants: Long-chain fluorinated ethanols (e.g., ) are used in firefighting foams and coatings. The shorter-chain 2-(pentafluoroethoxy)ethanol may serve as a co-solvent or stabilizer in polymer emulsions.
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Ionic Liquid Modifiers: As shown in , fluorinated alcohols alter the thermophysical properties of ionic liquids, suggesting applications in battery electrolytes or green chemistry.
Research Gaps and Future Directions
Despite its structural promise, 2-(pentafluoroethoxy)ethanol remains understudied. Key areas for investigation include:
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Toxicity Profiling: Fluorinated compounds often exhibit environmental persistence; rigorous ecotoxicological studies are needed .
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Synthetic Optimization: Developing catalytic methods to improve yield and reduce energy consumption.
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Application Trials: Testing efficacy in drug delivery systems or as a solvent in organic synthesis.
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